Cas no 703-42-4 (2,2-difluoro-1-(2-methylphenyl)ethan-1-one)
2,2-difluoro-1-(2-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(2-methylphenyl)ethanone
- Ethanone, 2,2-difluoro-1-(2-methylphenyl)- (9CI)
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- 2,2-difluoro-1-(2-methylphenyl)ethan-1-one
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- MDL: MFCD16618123
- Inchi: 1S/C9H8F2O/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
- InChI Key: YTQAQBVKBROTGV-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC=CC=1C)=O)F
Computed Properties
- Exact Mass: 170.05432120g/mol
- Monoisotopic Mass: 170.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
2,2-difluoro-1-(2-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-328760-1g |
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| Enamine | EN300-328760-5g |
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703-42-4 | 5g |
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| Enamine | EN300-328760-10g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
703-42-4 | 10g |
$3315.0 | 2023-09-04 | ||
| Enamine | EN300-328760-0.05g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
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| Enamine | EN300-328760-0.1g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
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$678.0 | 2023-09-04 | ||
| Enamine | EN300-328760-0.25g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
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| Enamine | EN300-328760-0.5g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
703-42-4 | 0.5g |
$739.0 | 2023-09-04 | ||
| Enamine | EN300-328760-1.0g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
703-42-4 | 1g |
$1686.0 | 2023-06-07 | ||
| Enamine | EN300-328760-2.5g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
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| Enamine | EN300-328760-5.0g |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one |
703-42-4 | 5g |
$4890.0 | 2023-06-07 |
2,2-difluoro-1-(2-methylphenyl)ethan-1-one Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2,2-difluoro-1-(2-methylphenyl)ethan-1-one
Comprehensive Overview of 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one (CAS No. 703-42-4): Properties, Applications, and Industry Insights
2,2-Difluoro-1-(2-methylphenyl)ethan-1-one (CAS No. 703-42-4) is a fluorinated aromatic ketone with significant relevance in modern organic synthesis and specialty chemical applications. This compound, characterized by its difluoromethyl and methylphenyl functional groups, exhibits unique physicochemical properties that make it valuable for pharmaceutical intermediates, agrochemicals, and advanced material research. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, aligning with current trends in fluorine chemistry and bioisosteric replacements in drug design.
In recent years, the demand for fluorinated building blocks like 703-42-4 has surged due to their role in developing targeted therapeutics and sustainable agrochemicals. Researchers frequently search for "difluoroketone synthesis" or "2-methylphenyl ketone applications," reflecting growing interest in its synthetic versatility. The compound’s electron-withdrawing properties also make it a candidate for photoinitiators in UV-curable coatings, a sector driven by eco-friendly manufacturing trends.
From a structural perspective, 2,2-difluoro-1-(2-methylphenyl)ethan-1-one features a planar aromatic ring conjugated with a carbonyl group, while the difluoromethylene moiety introduces steric and electronic effects critical for chemo-selectivity in reactions. Analytical techniques such as NMR spectroscopy (notably 19F-NMR) and HPLC-MS are essential for characterizing its purity, a topic often queried as "CAS 703-42-4 analysis methods."
Industry applications of this compound intersect with green chemistry initiatives. For instance, its use in catalyzed cross-coupling reactions reduces heavy metal reliance, addressing searches like "fluoroketones in sustainable synthesis." Additionally, its stability under physiological conditions has spurred exploration in protease inhibitor development, resonating with queries on "fluorinated ketones in drug discovery."
Regulatory and safety profiles of 703-42-4 adhere to global standards like REACH and TSCA, with emphasis on proper handling protocols—frequently searched as "2,2-difluoro ketone safety data." Its non-hazardous classification under normal conditions supports its adoption in GMP-compliant production, a key concern for pharmaceutical manufacturers optimizing "high-purity fluorochemicals."
Emerging research highlights the compound’s potential in material science, particularly in liquid crystal and OLED precursor synthesis. Searches for "difluoromethyl ketones in electronics" underscore this niche. Furthermore, its role in flavors and fragrances (e.g., as a synthetic intermediate for musk analogs) aligns with consumer trends toward long-lasting scent molecules.
In summary, 2,2-difluoro-1-(2-methylphenyl)ethan-1-one (CAS 703-42-4) represents a multifaceted tool for innovation across industries. Its synergy with green synthesis, precision medicine, and advanced materials ensures sustained relevance, while its analytical and regulatory accessibility meets evolving market demands.
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